molecular formula C17H15N3 B1249445 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

Cat. No. B1249445
M. Wt: 261.32 g/mol
InChI Key: XUIUIZMIIPNHIJ-UHFFFAOYSA-N
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Patent
US05385919

Procedure details

A stirred mixture of 1-phenyl-1H-indole-2-carbonitrile (15 g) and ethylenediamine monotosylate (17.6 g) was heated at 200° C. for 2 hours. After cooling, the reaction mixture was partitioned between toluene (100 ml) and dilute hydrochloric acid (400 ml). The aqueous layer was extracted with diethyl ether, cooled in an ice bath then basified with concentrated ammonia and reextracted with dichloromethane. The combined dichloromethane extracts were washed with water, dried and the solvent removed in vacuo. The residue was purified by chromatography on neutral alumina (grade III) eluting with 1% methanol in dichloromethane, followed by trituration with toluene to give 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole as a white solid: yield 16.6 g (90%); mp 180.5°-182° C. The hydrochloride salt was prepared as described above: yield 16.3 g (95%); mp 263.5°-265.5° C.
Name
1-phenyl-1H-indole-2-carbonitrile
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[C:8]2[C:16]#[N:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(C1C=CC(C)=CC=1)(O)(=O)=O.[CH2:29](N)[CH2:30][NH2:31]>>[NH:17]1[CH2:29][CH2:30][N:31]=[C:16]1[C:8]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:1.2|

Inputs

Step One
Name
1-phenyl-1H-indole-2-carbonitrile
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=CC2=CC=CC=C12)C#N
Name
Quantity
17.6 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between toluene (100 ml) and dilute hydrochloric acid (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on neutral alumina (grade III)
WASH
Type
WASH
Details
eluting with 1% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1C(=NCC1)C=1N(C2=CC=CC=C2C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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